5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of benzylamine with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with applications in compound synthesis and catalysis.
Uniqueness
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSXMBRSEWIXCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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